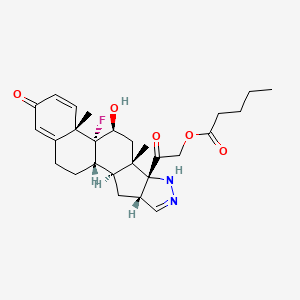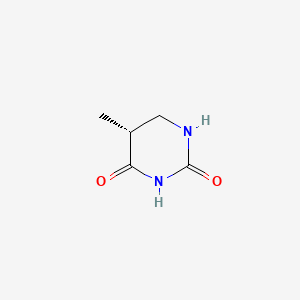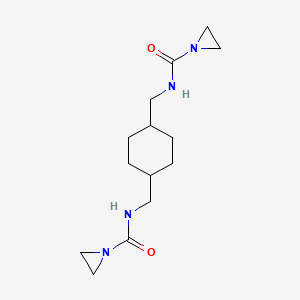![molecular formula C17H9Cl2F3O B12709884 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone CAS No. 94133-68-3](/img/structure/B12709884.png)
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone is a chemical compound with the molecular formula C17H9Cl2F3O and a molecular weight of 357.15 g/mol . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenanthrene ring, making it a unique and interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a phenanthrene derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .
Comparison with Similar Compounds
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone can be compared with other phenanthrene derivatives, such as:
This compound: Similar in structure but may have different substituents leading to varied reactivity and applications.
1-(2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)ethanone: Another compound with dichloro and trifluoromethyl groups but attached to a pyridine ring instead of phenanthrene.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for diverse research and industrial applications.
Properties
CAS No. |
94133-68-3 |
|---|---|
Molecular Formula |
C17H9Cl2F3O |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone |
InChI |
InChI=1S/C17H9Cl2F3O/c1-8(23)12-7-15-14(5-10(18)6-16(15)19)13-4-9(17(20,21)22)2-3-11(12)13/h2-7H,1H3 |
InChI Key |
MZJVEQJITLSVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


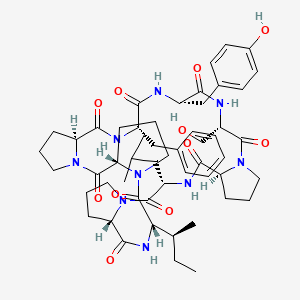
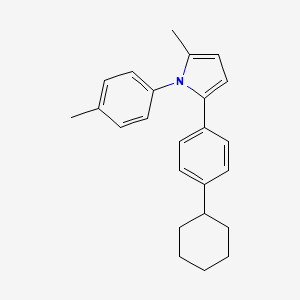

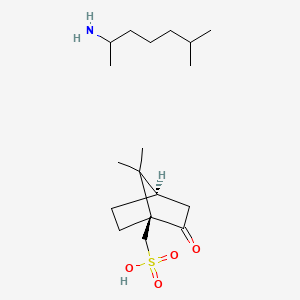

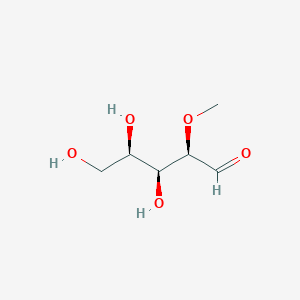

![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)
